2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-6-10-5-11-14/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATSDWNZLUZGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole moiety is typically synthesized via condensation of 1,2-diaminobenzene with carboxylic acid derivatives. For example, 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoic acid methyl ester is prepared by refluxing sodium metabisulfite-adducted benzaldehyde derivatives with methyl cyanoacetate in acetic acid. Cyclization is achieved under acidic conditions, yielding the substituted benzimidazole with a cyano group at the 5-position.
Triazole Ring Formation via Hydrazine Cyclization
The benzimidazole intermediate is functionalized with a triazole ring through a multi-step sequence:
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Hydrazide Formation : Reaction of methyl ester derivatives with excess hydrazine hydrate in ethanol under reflux for 12 hours generates the corresponding hydrazide.
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Thiocarbamide Intermediate : Treatment with phenyl isothiocyanate in ethanol produces a thiocarbamide derivative, which undergoes base-mediated cyclization. Refluxing with NaOH in ethanol facilitates intramolecular cyclization, forming the 1,2,4-triazole ring.
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Final Functionalization : The mercapto group on the triazole is alkylated using 2-bromoacetophenone derivatives to yield the target compound.
Key Data :
Microwave-Assisted Three-Component Synthesis
Recent advancements leverage Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. This one-pot method integrates benzimidazole and triazole formation through a multicomponent reaction (MCR).
Reaction Design and Optimization
The protocol combines three components:
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Propargyloxybenzaldehyde : Serves as the alkyne precursor.
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Phenylazide : Provides the azide component for triazole formation.
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1,2-Diaminobenzene : Forms the benzimidazole core via Schiff base intermediacy.
Procedure :
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Microwave irradiation (120°C, 30 min) in the presence of CuI (10 mol%) and sodium ascorbate accelerates the CuAAC reaction, forming the triazole moiety.
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Subsequent Schiff base formation between the aldehyde and diaminobenzene, followed by oxidative cyclization using D-glucose, yields the benzimidazole ring.
Advantages :
Mechanistic Insights
The reaction proceeds via two concurrent pathways:
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Path A : Triazole forms first, followed by benzimidazole cyclization.
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Path B : Benzimidazole forms prior to triazole functionalization.
Both routes converge to the same product, but Path A dominates under microwave conditions due to faster CuAAC kinetics.
Comparative Analysis of Preparation Methods
The microwave method offers superior efficiency and scalability, though it requires specialized equipment. Conversely, stepwise synthesis allows modular intermediate modification, critical for structure-activity relationship studies.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .
Scientific Research Applications
Biological Activities
Antiviral Properties
Research indicates that benzimidazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole, exhibit notable antiviral activities. For instance, compounds derived from benzimidazole have been tested against various viral strains such as HIV, hepatitis viruses (HBV and HCV), and herpes simplex virus (HSV). Some derivatives have shown significant inhibition of HIV replication with effective concentrations (EC50) ranging from 5.28 to 40 μM . Additionally, studies have reported that certain benzimidazole derivatives can inhibit enteroviruses and cytomegalovirus effectively .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and multi-kinase inhibition . This suggests that 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole may serve as a promising lead for developing new anticancer therapies.
Antioxidant Activity
Recent findings indicate that this compound exhibits antioxidant properties. The antioxidant activity is crucial for preventing oxidative stress-related diseases. The structure of benzimidazole derivatives allows them to scavenge free radicals effectively .
Case Studies
Several case studies provide insights into the applications of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, thereby exerting antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
- Triazole-Benzimidazole Hybrids: C1-C9 Derivatives: Synthesized via one-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole, these compounds feature dual imidazole-triazole systems. Substituents on the aldehyde component (e.g., aryl groups) modulate antibacterial and antifungal activities . Compound 9c (): Incorporates a 4-bromophenyl-thiazole-triazole-acetamide chain, showing enhanced binding in molecular docking studies compared to simpler derivatives . Compounds 3a-j (): 1,2,3-Triazole-linked benzimidazoles with aryl substituents exhibit anticancer activity (e.g., 3j: IC₅₀ = 8.2 µM against MCF-7 cells) .
- Benzimidazoles with Extended Aromatic Systems: Compound I (): 2-(4-Methoxynaphthyl)-benzimidazole exhibits planar geometry, enhancing π-π stacking and corrosion inhibition efficiency (85% at 500 ppm) .
Physicochemical and Electronic Properties
- Crystallography and Stability :
- Electronic Effects :
Biological Activity
The compound 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is a notable derivative in the field of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by case studies and relevant data.
Synthesis and Structural Characteristics
The synthesis of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole derivatives with triazole moieties. Various methods such as microwave-assisted synthesis have been employed to enhance yield and purity. For instance, a study highlighted the efficient microwave-assisted synthesis of triazole-containing benzimidazoles that exhibited promising biological activities .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of benzimidazole derivatives. For example, derivatives containing the benzo[d]imidazole scaffold showed potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MIC) for some derivatives were reported to be less than 1 µg/mL against MRSA strains .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Research has indicated that certain benzimidazole derivatives can inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. A specific derivative demonstrated low IC50 values in various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its ability to inhibit enzymes such as lipases and other relevant targets. Compounds derived from 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole have shown significant lipase inhibition and antioxidant activities, making them candidates for further pharmacological exploration .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various benzimidazole derivatives, compounds with the triazole ring exhibited enhanced activity against resistant bacterial strains. The study utilized standard microbial assays to establish the MIC values across different concentrations .
Case Study 2: Antitumor Mechanisms
A study investigating the mechanism of action for a specific benzimidazole derivative revealed that it induces apoptosis in cancer cells through ROS generation and subsequent DNA damage. This mechanism was confirmed via assays measuring p53 phosphorylation and caspase activation, indicating a robust pathway for inducing cell death in tumor cells .
Data Summary
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole and its derivatives?
The compound is typically synthesized via condensation reactions between substituted phenylenediamines and carbonyl-containing intermediates. For example:
- Method A : Reaction of 2-chlorophenyl-1H-benzimidazole with 1H-1,2,4-triazol-3-amine in dimethylformamide (DMF) using K₂CO₃ as a base, followed by purification via column chromatography .
- Method B : Copper-catalyzed cycloaddition of azide-alkyne derivatives to introduce triazole moieties, as demonstrated in the synthesis of phenoxymethyl-linked triazolyl-benzimidazole hybrids . Key variables include solvent choice (e.g., DMF, ethanol), reaction time (6–24 hours), and catalysts (e.g., SiO₂ nanoparticles for improved yield) .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- FT-IR : Identifies functional groups (e.g., C=N stretch at 1630–1600 cm⁻¹, triazole ring vibrations at 1520–1480 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic proton shifts at δ 7.4–8.7 ppm) and methylene bridges in hybrid derivatives .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation threshold) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Derivatives show activity against S. aureus and S. typhi (MIC: 8–32 µg/mL), attributed to triazole-mediated membrane disruption .
- Antifungal : 1,2,4-triazolylamide derivatives exhibit inhibition of Candida albicans (IC₅₀: 12.5 µg/mL) via ergosterol biosynthesis interference .
- Cytotoxic : Substituents like 4-methoxyphenyl enhance activity against breast cancer cell lines (e.g., T47D, IC₅₀: 7.8 µM) .
Advanced Research Questions
Q. How can conflicting NMR spectral data between theoretical DFT calculations and experimental results be resolved for triazolyl-benzimidazole derivatives?
Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT simulations (e.g., B3LYP/6-31G* basis set) with explicit solvent models (e.g., DMSO) to match experimental δ values .
- Use 2D NMR (COSY, NOESY) to resolve overlapping peaks and confirm spatial arrangements of substituents .
Q. What catalytic systems optimize the synthesis of this compound under green chemistry conditions?
- Nano-SiO₂ : Reduces reaction time (from 24 to 8 hours) and improves yield (85–92%) by enhancing surface area and acidity .
- Microwave-assisted synthesis : Achieves 95% conversion in 30 minutes for triazole cyclization, minimizing solvent waste .
Q. How do structural modifications at the triazole N1-position influence the compound's biological efficacy?
- Electron-withdrawing groups (e.g., -CF₃) enhance antifungal activity by increasing ligand-receptor binding affinity (ΔG: −9.2 kcal/mol) .
- Bulkier substituents (e.g., 4-bromophenyl) reduce cytotoxicity due to steric hindrance in target binding pockets .
Q. What computational approaches are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with fungal CYP51 (PDB: 1EA1), identifying hydrogen bonds between triazole N4 and heme propionate groups .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns, focusing on RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction (via SHELXL-2018) reveals planar geometry of the benzimidazole core (torsion angle: <5°) and triazole ring orientation .
- Hirshfeld surface analysis identifies key intermolecular interactions (e.g., C-H···N hydrogen bonds) influencing crystal packing and stability .
Data Contradiction Analysis
- Example : Conflicting antimicrobial results between derivatives may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Mitigation : Cross-validate spectral data with multiple techniques (e.g., HRMS + elemental analysis) to confirm molecular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
